molecular formula C12H10FNO2S2 B1437986 {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid CAS No. 914206-08-9

{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1437986
M. Wt: 283.3 g/mol
InChI Key: RTTFSAIGPOQECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid, also known as 4-Fluorobenzylthio-1,3-thiazol-4-yl acetic acid (FBTTA), is an organic compound with a molecular formula of C9H8FNO2S. It is a member of the thiazole family, which is a group of heterocyclic compounds containing a thiazole ring. FBTTA has a variety of applications in scientific research and has been used in a number of studies to investigate the biochemical and physiological effects of various compounds.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Synthesis of Anti-inflammatory and Analgesic Derivatives : A study by Khalifa and Abdelbaky (2008) involved the synthesis of derivatives of {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. These compounds demonstrated significant anti-inflammatory and analgesic activities in animal models, indicating potential applications in pain management and inflammation treatment (Khalifa & Abdelbaky, 2008).

Photo-degradation Studies

  • Analysis of Photo-degradation in Pharmaceutical Compounds : Wu, Hong, and Vogt (2007) conducted a study on the photo-degradation behavior of a pharmaceutical compound containing a thiazole structure similar to {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. This research is crucial for understanding the stability and shelf-life of pharmaceuticals containing such compounds (Wu, Hong, & Vogt, 2007).

Polymorphism Studies in Drug Development

  • X-Ray Powder Diffraction Study of Uricosuric Agent Polymorphs : Miyamae et al. (1994) explored the polymorphism of a uricosuric agent, which includes a structure related to {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. This study is significant in pharmaceutical science, particularly in drug formulation and stability (Miyamae et al., 1994).

Anticancer Activity Studies

  • Evaluation of Novel Fluoro Substituted Benzo[b]pyran for Anti-Lung Cancer Activity : Hammam et al. (2005) investigated compounds including a fluorobenzyl-thiazole moiety for their anticancer activities, particularly against lung cancer. This research opens up possibilities for the development of new cancer therapeutics (Hammam et al., 2005).

Anticonvulsant Agents

  • Synthesis of Benzothiazole Derivatives as Anticonvulsant Agents : Liu et al. (2016) synthesized benzothiazole derivatives, structurally related to the compound , and evaluated their anticonvulsant activity. This research contributes to the understanding of new potential treatments for convulsive disorders (Liu et al., 2016).

Laser and Biological Efficacy

  • Synthesis of Thiazolidinone Compounds and Evaluation of Their Laser and Biological Efficacy : Saleh et al. (2020) explored the synthesis of thiazolidinone compounds derived from structures similar to {2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid. Their research assessed both the biological activity and potential laser applications of these compounds (Saleh et al., 2020).

properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTFSAIGPOQECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 3
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 4
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 5
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 6
{2-[(4-Fluorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.